5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide
Description
The compound 5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide is a benzoxazepine derivative featuring a fused bicyclic structure. Its core consists of a 7-fluoro-substituted benzo[f][1,4]oxazepin-3-one ring linked via an ethyl group to an isoxazole-3-carboxamide moiety with a cyclopropyl substituent at position 3. The fluoro substituent at position 7 likely enhances metabolic stability and bioavailability, while the cyclopropyl group on the isoxazole may influence steric and electronic properties .
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c19-13-3-4-15-12(7-13)9-22(17(23)10-25-15)6-5-20-18(24)14-8-16(26-21-14)11-1-2-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRAOEYDFAUZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step processes. Here is a general outline:
Cyclopropyl Group Introduction: : Using cyclopropyl bromide in a reaction with suitable nucleophiles under controlled conditions.
Isoxazole Formation: : Constructing the isoxazole ring through cyclization reactions involving hydroxylamine and alpha, beta-unsaturated carbonyl compounds.
Oxazepin Synthesis: : Forming the oxazepine ring via a condensation reaction with appropriate starting materials, like an ortho-aminobenzamide derivative.
Fluoro Addition: : Introducing the fluorine atom via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Scalability of the synthesis process is critical for industrial applications. This generally involves:
Optimized Batch Reactions: : Enhancing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields.
Continuous Flow Chemistry: : Adopting continuous flow reactors for better control over reaction kinetics and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It undergoes oxidation at specific sites, potentially forming additional oxo groups.
Reduction: : Reduction reactions might target the fluoro or oxo groups, resulting in hydro derivatives.
Substitution: : Nucleophilic and electrophilic substitutions are possible, given the reactive groups present.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Conditions involving strong bases or acids depending on the desired site of reaction.
Major Products Formed
Oxidation: : Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: : Reduced forms, potentially de-fluorinated or hydrogenated derivatives.
Substitution: : Functionalized derivatives, introducing groups like alkyl, acyl, or amino groups.
Scientific Research Applications
5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide finds applications in:
Chemistry: : As a precursor for synthesizing complex molecules.
Biology: : Studied for its potential interactions with enzymes and receptors.
Medicine: : Investigated for its therapeutic potential, possibly in anti-inflammatory or anticancer research.
Industry: : Used in material science for developing novel compounds with unique physical properties.
Mechanism of Action
This compound's mechanism of action involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways Involved: : Interference with cell signaling pathways, possibly through modulation of kinase or phosphatase activities. The isoxazole and oxazepin rings play key roles in its binding affinity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique attributes of the target compound, it is compared to two structurally analogous benzoxazepine derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent on Benzoxazepin | Heterocyclic Ring | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide | 7-Fluoro | Isoxazole | C₁₉H₁₈FN₃O₄ | 371.36 | Not Available |
| N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | 7-Chloro | Pyrazole | C₂₃H₂₀ClFN₄O₃ | 442.90 | 2034457-24-2 |
| N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | 7-Chloro | Triazole | C₁₅H₁₆ClN₅O₃ | 349.77 | 1903164-80-6 |
Key Observations
Substituent Effects: The target compound’s 7-fluoro substituent contrasts with the 7-chloro groups in the analogs. Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance membrane permeability compared to chlorine .
Heterocyclic Ring Influence: Isoxazole (target compound) is a five-membered ring with one oxygen and one nitrogen atom, offering distinct hydrogen-bonding capabilities. Pyrazole and triazole (analogs) contain two and three nitrogen atoms, respectively, which may alter solubility and metabolic stability. Triazoles, for instance, are known for their resistance to oxidative degradation .
The presence of a 4-fluorophenyl group in the pyrazole analog increases hydrophobicity, which could reduce aqueous solubility compared to the target compound’s cyclopropyl-isoxazole moiety .
Lumping Strategy Considerations: As per the lumping strategy (grouping structurally similar compounds), these analogs share a common benzoxazepin-3-one scaffold but differ in peripheral groups. Such differences highlight the need for individualized evaluation, as minor structural changes can significantly alter physicochemical and biological behaviors .
Research Implications and Limitations
Future studies should prioritize synthesizing the target compound and evaluating its binding affinity, metabolic stability, and cytotoxicity relative to its analogs.
Biological Activity
5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential clinical implications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C18H19F N2O3
- Molecular Weight : 334.35 g/mol
This compound features a cyclopropyl group, a fluorinated benzo[d]oxazepine moiety, and an isoxazole carboxamide functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its inhibition of receptor-interacting protein kinase 1 (RIP1), a critical regulator of necroptosis and inflammation. By inhibiting RIP1, the compound can modulate cellular responses to tumor necrosis factor (TNF), thereby influencing inflammatory pathways.
In Vitro Activity
In vitro studies have demonstrated that the compound exhibits potent inhibitory effects on RIP1 kinase activity. The following table summarizes key findings from various assays:
| Assay Type | IC50 (nM) | Notes |
|---|---|---|
| Fluorescence Polarization | 16 ± 14 | High binding affinity to RIP1 |
| ADP-Glo Activity Assay | 10 | Significant inhibition of RIP1 autophosphorylation |
| U937 Cell Necroptosis | 200 ± 37 | Effective in blocking necrotic cell death |
These results indicate that the compound is not only effective in biochemical assays but also demonstrates cellular activity relevant to its role in inflammatory processes.
In Vivo Studies
Preclinical studies have shown promising pharmacokinetic properties for this compound. For instance, it exhibited good oral bioavailability and systemic exposure in animal models:
- AUC (Area Under Curve) : 2.2 µg.h/mL
- Cmax (Maximum Concentration) : 810 ng/mL
- Half-Life : 2.9 hours at a dose of 2 mg/kg
These properties suggest that the compound could be suitable for further development as an oral therapeutic agent.
Case Studies
Recent research has highlighted the potential clinical applications of this compound in treating immune-mediated inflammatory diseases. In particular:
- Psoriasis : Early-phase clinical trials have indicated that compounds similar to this one can significantly reduce skin inflammation and plaque formation.
- Rheumatoid Arthritis : Preliminary data suggest improvements in joint swelling and pain relief in animal models treated with RIP1 inhibitors.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves two key steps: (1) preparation of the 7-fluoro-3-oxo-benzo[f][1,4]oxazepine intermediate and (2) coupling with the isoxazole-3-carboxamide moiety. Fluorination of the benzooxazepine core can be achieved using electrophilic fluorinating agents like Selectfluor under mild conditions (dichloromethane, 25°C) . The coupling reaction typically employs carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF, with temperature control (0–4°C) to minimize side reactions. Optimization requires monitoring by TLC and adjusting solvent polarity (e.g., switching from THF to DCM) to improve yield .
Advanced: How can regioselectivity challenges during fluorination of the benzooxazepine core be addressed?
Regioselectivity in fluorination is influenced by electronic and steric factors. Computational modeling (DFT calculations) can predict reactive sites on the aromatic ring. Experimental validation using directing groups (e.g., temporary Boc protection on the oxazepine nitrogen) can enhance selectivity. For example, prior studies on analogous compounds achieved >90% regioselectivity by introducing a methyl group at the para position .
Basic: What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the cyclopropyl group (δ 1.1–1.3 ppm for CH, δ 0.6–0.8 ppm for CH) and the oxazepine carbonyl (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 430.1423) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Advanced: How can advanced spectroscopic methods resolve structural ambiguities in the oxazepine–isoxazole linkage?
2D NMR techniques (e.g., NOESY or HMBC) can confirm the ethyl bridge connectivity. For example, HMBC correlations between the ethyl group’s NH (δ 8.2 ppm) and the oxazepine carbonyl (δ 172 ppm) validate the amide bond. X-ray crystallography is definitive but requires high-purity crystals, achievable via vapor diffusion with ethyl acetate/hexane .
Basic: What in vitro assays are suitable for initial biological screening?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility Assessment : Employ shake-flask method in PBS (pH 7.4) and DMSO for formulation planning .
Advanced: How can contradictory bioactivity data between analogous compounds be reconciled?
Discrepancies (e.g., varying IC values in kinase assays) may arise from substituent effects. Compare the target compound with analogs (e.g., replacing cyclopropyl with methyl groups) using molecular docking (AutoDock Vina) to assess binding affinity differences. For example, the cyclopropyl group in this compound may enhance hydrophobic interactions in kinase ATP pockets, explaining higher potency .
Basic: What strategies improve aqueous solubility for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the carboxamide group .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
- Co-solvent Systems : Optimize PBS:EtOH (90:10 v/v) mixtures for intravenous administration .
Advanced: What mechanistic insights can be gained from studying metabolic stability?
Liver microsome assays (human/rat) identify metabolic soft spots. For instance, CYP3A4-mediated oxidation of the cyclopropyl ring may reduce half-life. Site-directed mutagenesis or deuterium incorporation at vulnerable positions (e.g., cyclopropyl CH) can mitigate this. LC-MS/MS tracks metabolite formation (e.g., hydroxylated derivatives) .
Basic: How does the compound’s stability under varying pH conditions affect experimental design?
Stability studies (pH 1–10, 37°C) show degradation at pH <3 (oxazepine ring hydrolysis) and pH >8 (amide bond cleavage). Buffer selection for assays should avoid extremes; use citrate (pH 5–6) or HEPES (pH 7–8) for long-term storage .
Advanced: What computational tools predict off-target interactions and toxicity?
- SwissADME : Predicts blood-brain barrier penetration (low for this compound due to high polar surface area).
- ProTox-II : Flags potential hepatotoxicity (e.g., via CYP inhibition) .
- Molecular Dynamics Simulations : Assess target binding persistence (e.g., >50 ns simulations for kinase complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
